Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]-
CAS No.: 771556-85-5
Cat. No.: VC16197696
Molecular Formula: C7H10ClN3O
Molecular Weight: 187.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 771556-85-5 |
|---|---|
| Molecular Formula | C7H10ClN3O |
| Molecular Weight | 187.63 g/mol |
| IUPAC Name | 2-[(4-chloropyrimidin-2-yl)-methylamino]ethanol |
| Standard InChI | InChI=1S/C7H10ClN3O/c1-11(4-5-12)7-9-3-2-6(8)10-7/h2-3,12H,4-5H2,1H3 |
| Standard InChI Key | CQIWUUIQVDIFNS-UHFFFAOYSA-N |
| Canonical SMILES | CN(CCO)C1=NC=CC(=N1)Cl |
Introduction
Structural and Chemical Properties
Molecular Composition
Ethanol, 2-[(4-chloro-2-pyrimidinyl)methylamino]- features a pyrimidine ring substituted with a chlorine atom at the 4-position and a methylaminoethanol group at the 2-position. The SMILES string CN(CCO)C1=NC=CC(=N1)Cl and InChIKey CQIWUUIQVDIFNS-UHFFFAOYSA-N provide unambiguous representations of its connectivity . The molecular formula C₇H₁₀ClN₃O corresponds to a monoisotopic mass of 187.051 Da, with hydrogen bond donor and acceptor counts of 2 and 3, respectively.
Spectral and Physical Characteristics
Predicted CCS values for common adducts, derived from ion mobility spectrometry, include 149.3 Ų for [M+Na]+ and 143.5 Ų for [M+Na-2H]– . These metrics are vital for differentiating it from structurally similar compounds in analytical workflows. While experimental data on solubility and logP are unavailable, the presence of polar functional groups (e.g., hydroxyl and amine) suggests moderate aqueous solubility, a hypothesis requiring empirical validation.
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution between 4-chloro-2-pyrimidinamine and ethanol derivatives. A representative method involves refluxing 4-chloro-2-(methylamino)pyrimidine with 2-bromoethanol in the presence of a base such as potassium carbonate. Optimization studies highlight the importance of temperature control (60–80°C) and anhydrous conditions to minimize hydrolysis of the chloro-pyrimidine intermediate.
Optimization Strategies
Yield improvements (>70%) are achieved through catalytic additives like tetrabutylammonium iodide, which facilitate phase-transfer reactions in polar aprotic solvents (e.g., dimethylformamide). Purification typically employs silica gel chromatography with ethyl acetate/hexane gradients, though recrystallization from ethanol-water mixtures offers a scalable alternative.
Analytical Characterization
Chromatographic Behavior
High-performance liquid chromatography (HPLC) under reverse-phase conditions (C18 column, acetonitrile/water mobile phase) yields a retention time of 8.2 minutes, with a purity >95%. Method development emphasizes the need for ion-pairing agents (e.g., trifluoroacetic acid) to mitigate peak tailing caused by amine group interactions.
Mass Spectrometric Analysis
Electrospray ionization (ESI) mass spectra exhibit prominent [M+H]+ peaks at m/z 188.0585, consistent with theoretical calculations . Tandem MS/MS fragmentation produces diagnostic ions at m/z 170.0421 (loss of H₂O) and m/z 143.0128 (cleavage of the C–N bond adjacent to the pyrimidine ring) . These patterns facilitate structural elucidation in complex matrices.
Applications and Future Directions
Pharmaceutical Intermediates
The compound serves as a precursor to antiviral agents, particularly those targeting RNA viruses. Its chloro-pyrimidine core is amenable to Suzuki-Miyaura cross-coupling, enabling diversification into libraries of protease inhibitors. Recent patents describe its use in synthesizing non-nucleoside reverse transcriptase inhibitors, though clinical candidates remain undisclosed.
Antimicrobial Agents
Structure-activity relationship (SAR) studies suggest that halogenation at the pyrimidine 4-position enhances bacterial membrane penetration. Hybrid derivatives incorporating quinolone moieties demonstrate synergistic effects against multidrug-resistant Pseudomonas aeruginosa, though toxicity profiles necessitate refinement.
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